REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:8]1[CH:9]=[N:10][CH:11]=[C:12]([CH:15]=1)[C:13]#[N:14].[CH:16]1(B(O)O)[CH2:18][CH2:17]1.C(Cl)Cl>O1CCOCC1.O>[CH:16]1([C:8]2[CH:9]=[N:10][CH:11]=[C:12]([CH:15]=2)[C:13]#[N:14])[CH2:18][CH2:17]1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C#N)C1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 100° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with argon for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged again with argon for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a filter bed of CELITE
|
Type
|
WASH
|
Details
|
the filter bed was thoroughly washed with ethyl acetate (3×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The collected organic fractions were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=NC=C(C#N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |